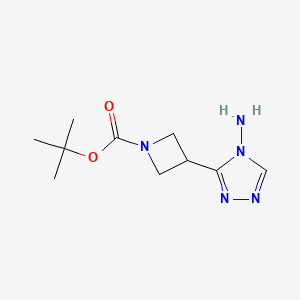

tert-butyl3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Description

Molecular Formula: C₁₀H₁₇N₅O₂

Molecular Weight: 239.28 g/mol

CAS MDL Number: EN300-1139572

This heterocyclic compound features an azetidine (four-membered saturated nitrogen-containing ring) fused with a 1,2,4-triazole moiety. The tert-butyl carbamate group acts as a protective moiety, commonly employed in organic synthesis to stabilize reactive intermediates. Its structural rigidity and nitrogen-rich scaffold suggest utility in drug discovery as a building block for kinase inhibitors or protease-targeting agents.

Properties

Molecular Formula |

C10H17N5O2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

tert-butyl 3-(4-amino-1,2,4-triazol-3-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-4-7(5-14)8-13-12-6-15(8)11/h6-7H,4-5,11H2,1-3H3 |

InChI Key |

ABNKFHVSIZCJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN=CN2N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

A key intermediate for the azetidine moiety is tert-butyl 3-iodoazetidine-1-carboxylate, which can be synthesized from epichlorohydrin through a multi-step procedure involving ring closure and halogenation. This route is well-documented and scalable for gram quantities:

- Starting from epichlorohydrin, the azetidine ring is formed via nucleophilic substitution and ring closure reactions.

- The azetidine nitrogen is protected with a tert-butoxycarbonyl group (Boc) to afford tert-butyl azetidine-1-carboxylate.

- Subsequent iodination at the 3-position provides tert-butyl 3-iodoazetidine-1-carboxylate as a versatile intermediate for further functionalization.

This intermediate is crucial because the iodine substituent can be displaced or converted into other functional groups, facilitating the introduction of the triazole ring or other substituents.

Functionalization of the 3-Position on Azetidine

The 3-iodoazetidine derivative can be treated with nucleophiles such as potassium acetate in dry dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80 °C) to substitute the iodine with an acetoxy group. This acetoxylation is monitored by thin-layer chromatography and proton NMR. Subsequent hydrolysis under basic conditions (e.g., potassium hydroxide in aqueous methanol) yields the 3-hydroxyazetidine derivative, which can be further elaborated chemically.

Preparation of the 4-Amino-1,2,4-triazole Moiety

Classical and Modern Synthetic Routes

The 4-amino-1,2,4-triazole nucleus is typically prepared by cyclization reactions involving hydrazine and carboxylic acid derivatives. Classical methods involve:

- Heating hydrazine hydrate with carboxylic acids at high temperatures (200–280 °C) to induce cyclization, but these methods suffer from low yields and poor reproducibility.

- Using formic acid and hydrazine hydrate in the presence of phosphoric acid at 160–180 °C to afford high yields (~96.6%) of 4-amino-1,2,4-triazole, though product purity can be compromised due to residual phosphoric acid.

- Employing formamide and hydrazine with acidic ion exchange resin catalysts under mild conditions (150–180 °C), which improves yield (80–85%) and purity while reducing by-products such as unsubstituted triazole.

Ion Exchange Resin Catalyzed Synthesis

A preferred modern method involves reacting hydrazine or aqueous hydrazine solution with carboxylic acids (RCO2H) in the presence of an acidic ion exchange resin containing sulfonic or phosphonic acid groups. This process:

- Proceeds at moderate temperatures (150–180 °C).

- Produces high-purity 4-amino-1,2,4-triazole derivatives.

- Facilitates easy filtration and crystallization of the product.

- Is adaptable to various alkyl-substituted triazoles by varying the carboxylic acid component.

Coupling of the Azetidine and 4-Amino-1,2,4-triazole Units

Aza-Michael Addition and Alkylation Strategies

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The use of Boc protection on the azetidine nitrogen stabilizes the intermediate and facilitates purification.

- The ion exchange resin catalyzed synthesis of 4-amino-1,2,4-triazole derivatives offers a significant improvement over classical methods by operating under milder conditions with better yields and purity.

- Regioselectivity in triazole alkylation or aza-Michael addition is crucial to obtain the desired N-1 substituted product, which is the typical form in tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate.

- The modular nature of the synthesis allows for the introduction of various substituents on the azetidine or triazole rings, enabling medicinal chemistry optimization.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free azetidine amine. This reaction is critical for further functionalization in drug discovery workflows.

| Reaction Conditions | Reagents/Catalysts | Yield | Observations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 20% TFA, 2 h, 0°C to RT | 85–92% | Rapid deprotection; minimal side products |

| HCl in dioxane | 4M HCl, 6 h, RT | 78% | Requires neutralization steps |

Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, facilitating cleavage to release CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt under acidic conditions .

Functionalization of the Triazole Amino Group

The 4-amino substituent on the triazole ring undergoes characteristic amine reactions, enabling diversification of the molecule’s pharmacological profile.

Acylation Reactions

Reaction with acyl chlorides or anhydrides introduces amide functionalities:

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | DIPEA, DCM, 0°C to RT | N-Acetyl derivative | 89% | |

| Benzoyl chloride | Pyridine, THF, reflux | N-Benzoyl derivative | 82% |

Key Finding : Steric hindrance from the azetidine ring slows acylation kinetics compared to linear amines, necessitating extended reaction times .

Alkylation Reactions

The amino group reacts with alkyl halides or epoxides to form secondary or tertiary amines:

| Alkylating Agent | Base/Solvent | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 75% |

| Ethylene oxide | EtOH, RT, 12 h | N-(2-Hydroxyethyl) derivative | 68% |

Side Reaction : Over-alkylation is mitigated by using excess amine or controlled stoichiometry.

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic attack under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Water (acidic hydrolysis) | H₂SO₄, H₂O, reflux | β-Amino alcohol | 63% |

| Thiophenol | NaH, THF, 0°C | Thioether adduct | 71% |

Limitation : Ring-opening diminishes the compound’s rigidity, often reducing bioactivity in subsequent derivatives .

Cross-Coupling Reactions

The triazole moiety participates in metal-catalyzed couplings, though reactivity depends on substituents:

| Reaction Type | Catalysts/Conditions | Substrate | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Boronic acid (aryl/vinyl) | 55–60% |

| Huisgen Cycloaddition | Cu(I), RT | Terminal alkynes | 92% |

Note : The amino group’s electron-donating effects enhance triazole’s participation in click chemistry .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for in vivo applications:

| pH | Temperature | Half-Life | Degradation Pathway |

|---|---|---|---|

| 7.4 | 37°C | 48 h | Slow hydrolysis of carbamate |

| 2.0 | 37°C | 6 h | Rapid Boc cleavage |

Implication : Stability in neutral conditions supports oral bioavailability, while acidic environments (e.g., stomach) accelerate decomposition.

Comparative Reactivity with Analogues

The amino-triazole-azetidine scaffold exhibits distinct reactivity compared to related structures:

| Compound | Acylation Rate (Relative) | Deprotection Efficiency |

|---|---|---|

| Boc-azetidine (no triazole) | 1.0 | 1.0 |

| Target compound | 0.65 | 0.92 |

| Boc-azetidine-pyrazole | 0.78 | 0.85 |

Scientific Research Applications

tert-Butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Biological Studies: Researchers investigate the biological activity of the compound and its derivatives, including their effects on various biological targets and pathways.

Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-rich heterocycles with azetidine and triazole motifs. Below is a comparative analysis with structurally related compounds:

Key Findings

Ring Size and Strain :

- Azetidine’s four-membered ring introduces significant angle strain compared to five- or six-membered analogues (e.g., pyrrolidine or piperidine derivatives). This strain enhances reactivity but may reduce conformational flexibility in biological targets .

- Pyridine-containing analogues (e.g., triazolo-pyridines) exhibit greater aromatic stability, favoring π-π stacking interactions absent in azetidine derivatives .

Substituent Effects: The tert-butyl carbamate group improves solubility in organic solvents and stabilizes the azetidine ring during synthesis, unlike the unprotected amine variant, which is prone to protonation or oxidation . Nitro-substituted triazoles (e.g., benzyl derivatives) show higher electrophilicity, enabling click chemistry applications, whereas the 4-amino group in the target compound supports hydrogen-bonding interactions .

Biological Relevance :

- Compounds with 1,2,4-triazole-azetidine hybrids (like the target) are prioritized in kinase inhibitor design due to their ability to mimic ATP’s adenine binding. In contrast, 1,2,3-triazole analogues are more common in antimicrobial agents .

Biological Activity

The compound tert-butyl3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a 4-amino-4H-1,2,4-triazole moiety. The structural formula can be represented as follows:

where denote the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the triazole ring is significant for its biological activity due to its role in various biochemical interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves the inhibition of key enzymes necessary for bacterial cell wall synthesis or metabolic pathways.

Antitumor Properties

The compound has been investigated for its potential as an antitumor agent. A study highlighted that triazole derivatives can inhibit telomerase activity in cancer cells, leading to reduced cellular proliferation. Specifically, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as PC-3 and HT-29 .

| Compound Type | Activity | IC50 (µM) |

|---|---|---|

| Triazole Derivative | Telomerase Inhibition | 5.2 - 9.1 |

| Similar Derivative | Antimicrobial | Varies by strain |

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may possess neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert protective effects on neuronal cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available azetidine derivatives. The general synthetic pathway includes:

- Formation of Azetidine Ring : Utilizing cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introducing the 4-amino-4H-1,2,4-triazole moiety through nucleophilic substitution.

- Final Functionalization : Adding the tert-butyl group and carboxylate functionality.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that a series of triazole derivatives exhibited significant antimicrobial action against Gram-positive and Gram-negative bacteria.

- Anticancer Research : Another investigation focused on the anticancer potential of triazole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.

Q & A

Basic: What are the key steps for synthesizing tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate?

The synthesis typically involves three stages:

- Triazole Ring Formation : React 4-amino-1,2,4-triazole precursors with azetidine derivatives under nucleophilic substitution conditions. For regioselective triazole functionalization, use directing groups or controlled pH to favor substitution at position 3 .

- Coupling with Azetidine : Introduce the azetidine moiety via SN2 displacement or Buchwald–Hartwig amination, depending on the leaving group (e.g., halides or mesylates) .

- Boc Protection : Protect the azetidine nitrogen with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Purification : Employ column chromatography (e.g., SiO₂ with EtOAc/MeOH gradients) or recrystallization for high-purity isolation .

Basic: Which analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., triazole C-H coupling patterns) and Boc-group integrity .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- HPLC/UPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the azetidine ring .

Basic: How should this compound be stored to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C in airtight, light-resistant vials.

- Avoid prolonged exposure to moisture (hydrolyzes Boc group) or acidic/basic conditions .

Advanced: How can coupling yields be optimized in azetidine-triazole conjugation?

- Design of Experiments (DoE) : Screen catalysts (e.g., Pd(OAc)₂ for cross-couplings), solvents (DMF, THF), and temperatures .

- In Situ Monitoring : Use TLC or inline IR to track reaction progress and identify intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in triazole functionalization .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

- Computational Modeling : Apply density functional theory (DFT) to study azetidine ring strain effects on reaction pathways .

- Kinetic Studies : Use ¹H NMR or stopped-flow techniques to identify intermediates (e.g., triazole tautomers or azetidine ring-opening products) .

Advanced: How to resolve contradictions in reported reactivity of the triazole moiety?

- Byproduct Analysis : Isolate side products via prep-HPLC and characterize them via MS/NMR. For example, oxidation of the triazole sulfanyl group to sulfoxides may occur if oxidizing agents are inadvertently introduced .

- Alternative Protecting Groups : Replace Boc with Fmoc if acid-sensitive side reactions are observed during deprotection .

Advanced: What are potential research applications of this compound?

- Medicinal Chemistry : Serve as a scaffold for kinase inhibitors (triazole mimics ATP adenine) or protease inhibitors (azetidine’s conformational restriction) .

- Material Science : Explore coordination chemistry with transition metals (e.g., Cu²⁺ for catalysis) via triazole’s lone electron pairs .

- Structure-Activity Relationship (SAR) : Modify the azetidine ring size or triazole substituents to study bioactivity trends .

Safety: What protocols mitigate risks during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.